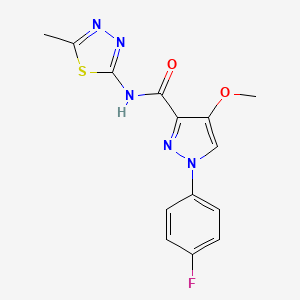

1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

1-(4-Fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring:

- A pyrazole core substituted with a 4-fluorophenyl group at position 1.

- A methoxy group at position 2.

- A carboxamide at position 3, linked to a 5-methyl-1,3,4-thiadiazol-2-yl moiety.

The thiadiazole ring enhances hydrogen-bonding capacity and aromatic stacking interactions, making it a candidate for therapeutic applications .

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN5O2S/c1-8-17-18-14(23-8)16-13(21)12-11(22-2)7-20(19-12)10-5-3-9(15)4-6-10/h3-7H,1-2H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXTUMIWWLYCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=NN(C=C2OC)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a 1,3,4-thiadiazole moiety have been shown to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial. These activities suggest that the compound may interact with multiple targets, depending on the specific disease context.

Mode of Action

It is known that the presence of the 1,3,4-thiadiazole moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability. This suggests that the compound may interact with its targets in a manner that modulates their activity, leading to therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that this compound may interact with multiple pathways, potentially leading to diverse downstream effects.

Result of Action

Given the diverse biological activities associated with 1,3,4-thiadiazole derivatives, it is likely that this compound may have multiple effects at the molecular and cellular levels.

Action Environment

It is known that the fluorescence emissions of certain 1,3,4-thiadiazole compounds can be influenced by the ph of the environment. This suggests that environmental factors such as pH could potentially influence the action of this compound.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide are largely due to its 1,3,4-thiadiazole moiety. This moiety is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases. Therefore, this compound and its derivatives have the ability to disrupt processes related to DNA replication. This allows them to inhibit the replication of both bacterial and cancer cells.

Cellular Effects

In cellular environments, this compound has been shown to exhibit selective anticancer activity during in vitro tests. It influences cell function by disrupting processes related to DNA replication, thereby inhibiting the proliferation of cancer cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to disrupt DNA replication processes suggests that it may interact with DNA or associated enzymes.

Biological Activity

1-(4-Fluorophenyl)-4-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyrazole core, which is known for its versatility in medicinal applications. The presence of a fluorophenyl group and a thiadiazole moiety enhances its biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit notable anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15.2 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 10.5 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties against various bacterial and fungal strains. Its effectiveness varies depending on the target organism.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features. Modifications in the thiadiazole and pyrazole rings have shown to influence potency and selectivity.

Key SAR Findings:

- Substitution at Position 4 of Pyrazole : The introduction of electron-withdrawing groups, such as fluorine, significantly enhances anticancer activity.

- Thiadiazole Moiety : Variations in the substituents on the thiadiazole ring affect both antibacterial and antifungal activities.

Case Studies

-

Study on Anticancer Properties :

In a preclinical study, the compound was tested against multiple cancer cell lines, demonstrating significant cytotoxic effects with an emphasis on the mechanism involving the inhibition of the PI3K/Akt signaling pathway . -

Antimicrobial Efficacy Assessment :

A comprehensive evaluation was conducted to assess the antimicrobial activity against clinical isolates. The results indicated that the compound effectively inhibited growth in resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Similarities

Pharmacokinetic and Pharmacodynamic Insights

- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and analogs (e.g., ) enhances metabolic stability by reducing oxidative degradation.

- Thiadiazole vs. Thiazole : Replacing thiadiazole with thiazole (as in Z899051432 ) reduces ring strain but may decrease aromatic stacking efficiency.

- Substituent Effects: Methyl vs. Methoxy vs. Trifluoromethyl: The methoxy group in the target compound offers moderate electron donation, whereas trifluoromethyl (e.g., ) enhances electronegativity and stability.

Research Findings and Data

Table 2: Comparative Pharmacological Data

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization involves adjusting reaction parameters such as solvent choice, temperature, and stoichiometry. For example, using polar aprotic solvents like DMF (as in ) enhances solubility of intermediates. Catalytic bases (e.g., K₂CO₃) improve nucleophilic substitution efficiency. Monitoring reaction progress via TLC (as in ) ensures timely termination. Post-synthesis purification via column chromatography or recrystallization (e.g., glacial acetic acid in ) enhances purity. Yield improvements may require iterative testing of molar ratios (e.g., 1:1.2 substrate-to-base ratio in ) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Assign peaks for fluorophenyl (δ ~7.1–7.3 ppm), methoxy (δ ~3.8–4.0 ppm), and thiadiazole protons (δ ~2.5–3.0 ppm for methyl groups) ().

- HPLC/MS : Confirm molecular weight (C₁₇H₁₄FN₅O₂S, exact mass 387.08) and purity (>95%) ().

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between pyrazole and thiadiazole rings) ().

- Elemental Analysis : Validate empirical formula .

Q. What is the functional role of the 1,3,4-thiadiazole moiety in this compound?

Methodological Answer: The thiadiazole ring enhances metabolic stability and hydrogen-bonding potential, critical for target binding. Its electron-deficient nature facilitates π-π stacking with aromatic residues in enzymes (e.g., kinase inhibitors). Comparative studies with oxadiazole analogs () show thiadiazole derivatives exhibit higher thermal stability (TGA data) and improved logP values .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar analogs?

Methodological Answer:

- Systematic SAR Studies : Compare analogs with substitutions at the 4-methoxy (e.g., hydroxyl or nitro groups) or thiadiazole methyl positions ().

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity differences (e.g., fluorophenyl vs. chlorophenyl analogs in ).

- Molecular Dynamics Simulations : Identify conformational flexibility impacting receptor interactions (e.g., pyrazole-thiadiazole dihedral angle variations in ) .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or mGluR5 (). Focus on key residues (e.g., Arg120 in COX-2 for fluorophenyl binding).

- QSAR Modeling : Corrogate electronic parameters (Hammett σ) of substituents with IC₅₀ values ().

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., methoxy group’s electron-donating effect) .

Q. How can solubility challenges in biological assays be addressed?

Methodological Answer:

- Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain compound stability ().

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide position ().

- Nanoformulation : Encapsulate in liposomes or cyclodextrins to enhance aqueous dispersion (e.g., PEGylation strategies in ) .

Q. What structural insights can crystallography provide for analog design?

Methodological Answer:

- Packing Analysis : Identify hydrogen bonds (e.g., N–H···O between carboxamide and thiadiazole) stabilizing the crystal lattice ().

- Torsional Angles : Measure pyrazole-thiadiazole dihedral angles (e.g., 15–25°) to optimize planarity for target binding ().

- Halogen Bonding : Fluorine’s role in C–F···S interactions (distance ~3.4 Å) enhances lattice stability () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.